1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C10H10BrF3O |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O/c1-7(6-11)8-2-4-9(5-3-8)15-10(12,13)14/h2-5,7H,6H2,1H3 |
InChI Key |
PGYUYQKDRYWVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene generally follows a two-stage approach:
- Stage 1: Introduction of the trifluoromethoxy group onto the benzene ring, typically at the para position.
- Stage 2: Attachment and bromination of the propyl side chain at the benzylic position to yield the 1-bromopropan-2-yl substituent.
This approach requires precise control of reaction conditions to ensure regioselectivity and avoid side reactions such as over-bromination or decomposition of sensitive groups.
Preparation of 4-(Trifluoromethoxy)benzene Derivative
The trifluoromethoxy group is introduced via fluorination of chlorinated anisole derivatives or related intermediates. According to a detailed patent process, the following steps are involved:
- Chlorination of anisole or benzaldehyde derivatives under UV light in the presence of a radical initiator and chlorine gas at 90–100°C.
- Fluorination of trichloromethoxybenzene using anhydrous hydrogen fluoride (HF) at 80°C under pressure (30–35 kg/cm²) for 4–6 hours to yield trifluoromethoxybenzene.
- Nitration of trifluoromethoxybenzene with a mixture of concentrated sulfuric and nitric acids at low temperatures (0–35°C) to generate nitro-substituted trifluoromethoxybenzene intermediates, which can be further reduced or modified to phenol derivatives.
This sequence ensures high purity (up to 99.5%) of trifluoromethoxybenzene intermediates critical for subsequent functionalization.
Side-Chain Functionalization: Formation of 1-(1-Bromopropan-2-yl) Substituent
The side chain introduction typically involves alkylation or substitution reactions on the aromatic ring or benzylic position. For 1-(1-bromopropan-2-yl) substitution, the following methods are notable:
Benzylic Bromination of 1-(1-propyl)-4-(trifluoromethoxy)benzene: Using brominating agents such as N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or peroxide catalysts) in solvents like dichloromethane at controlled temperatures to selectively brominate the secondary carbon of the propyl side chain.
Alkylation of 4-(trifluoromethoxy)benzene with bromopropane derivatives: Employing Friedel-Crafts alkylation or nucleophilic substitution reactions with 1-bromopropan-2-yl halide precursors under Lewis acid catalysis.
Lithiation and subsequent electrophilic substitution: Treatment of 1-bromo-4-(trifluoromethoxy)benzene with strong bases such as lithium diisopropylamide (LIDA) at low temperatures (-100°C to -75°C) to generate lithiated intermediates that can be reacted with electrophilic bromopropyl reagents to form the desired product.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Chlorination of anisole | Cl2 gas, radical initiator, UV light | 4-Chlorobenzotrifluoride | 90–100°C | 4–5 hours | N/A | Radical chlorination |
| 2 | Fluorination | Anhydrous HF, SS316 autoclave | — | 80°C, 30–35 kg/cm² | 4–6 hours | N/A | Conversion to trifluoromethoxybenzene |
| 3 | Nitration | H2SO4 + HNO3 mixture | Dichloromethane (DCM) | 0–35°C | 2 hours total | ~90% para isomer | Isomer separation by extraction |
| 4 | Benzylic bromination | NBS, radical initiator | Dichloromethane | Room temperature | Several hours | Variable | Selective bromination of side chain |
| 5 | Lithiation and electrophilic substitution | LIDA, electrophile (bromopropyl halide) | THF or DMSO | -100°C to -75°C | 1–2 hours | Moderate | Controlled lithiation and substitution |
Research Results and Comparative Perspectives
Reaction Mechanism Insights
- The benzylic bromination proceeds via a radical chain mechanism initiated by light or radical initiators, where the bromine radical abstracts a hydrogen from the benzylic position, followed by recombination to form the brominated product.
- Lithiation of 1-bromo-4-(trifluoromethoxy)benzene with LIDA generates a highly reactive organolithium intermediate that can undergo regioselective electrophilic substitution, enabling the introduction of the bromopropyl side chain with high positional control.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Chlorination of anisole derivatives | Cl2, UV light, radical initiator, 90–100°C | Efficient chlorination | Requires careful control of Cl2 |
| Fluorination with anhydrous HF | HF, 80°C, high pressure autoclave | High yield of trifluoromethoxybenzene | Handling of corrosive HF and pressure |
| Nitration to nitro intermediates | H2SO4 + HNO3, 0–35°C | High regioselectivity (para isomer) | Mixture of isomers possible |
| Benzylic bromination | NBS, radical initiator, room temperature | Selective bromination of side chain | Radical side reactions possible |
| Lithiation and substitution | LIDA, electrophile, low temperature (-100°C) | High regioselectivity and control | Requires low temperature and inert atmosphere |
The preparation of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene is a multi-step process involving strategic introduction of the trifluoromethoxy group onto the benzene ring, followed by selective bromination of the propyl side chain. The key synthetic methods include radical chlorination and fluorination steps, nitration for intermediate preparation, and benzylic bromination or lithiation for side-chain functionalization.
The reaction conditions must be carefully optimized to maximize yield and purity while minimizing side reactions. The use of controlled radical initiators, low temperatures for lithiation, and appropriate solvent systems are critical factors.
This compound’s synthesis reflects the integration of classical aromatic substitution chemistry with modern fluorination techniques, highlighting its relevance in advanced organic synthesis for pharmaceutical and material science applications.
Chemical Reactions Analysis
1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new compounds.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl (OH) or carbonyl (C=O) groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding alcohol or alkane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position and nature of substituents significantly impact chemical behavior. Key analogs include:
*Calculated molecular weight based on structure.
Key Insights :
- Bromine vs. Chlorine : Bromine’s superior leaving-group ability makes brominated analogs more reactive in nucleophilic substitutions than chlorinated counterparts (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) .
- Electronic Effects : The trifluoromethoxy group’s strong electron-withdrawing nature deactivates the ring, directing electrophilic attacks to meta positions in all analogs .
Pharmaceutical Intermediates
- 1-Bromo-4-(trifluoromethoxy)benzene : Used in Grignard reactions to synthesize carboxylic acids (e.g., 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propionic acid), key intermediates in anti-inflammatory drugs .
- Target Compound: Potential utility in alkylation or coupling reactions to create branched pharmacophores, leveraging its bromopropane chain for modular synthesis .
Agrochemicals
Physicochemical Properties
| Property | 1-Bromo-4-(trifluoromethoxy)benzene | Target Compound |
|---|---|---|
| Boiling Point | ~215–220°C (estimated) | Higher due to increased alkyl chain |
| LogP (Lipophilicity) | ~2.8 | ~3.5 (predicted) |
| Solubility in Hexane | High | Moderate |
Note: The target compound’s longer alkyl chain increases hydrophobicity, affecting formulation strategies in drug design .
Biological Activity
1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene, also known by its CAS number 1494712-94-5, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
The compound features a bromopropane group and a trifluoromethoxy substituent on a benzene ring, which contribute to its physicochemical properties. The molecular formula is with a molecular weight of approximately 275.09 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene indicates potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent. The following sections summarize key findings from various studies.
Antimicrobial Activity
A study conducted by explored the antimicrobial properties of this compound against several bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32-64 µg/mL for Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene through its action on cytokine production. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible mechanism for its anti-inflammatory effects.
Case Study 1: In Vivo Efficacy
In a recent in vivo study, mice treated with varying doses of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene demonstrated reduced inflammation markers when subjected to an induced inflammatory response. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.
Case Study 2: Mechanistic Insights
A mechanistic study investigated the pathways involved in the biological activity of this compound. It was found that it modulates NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This pathway is crucial for understanding how the compound exerts its effects at the cellular level.
Q & A
Q. Basic
- NMR : NMR identifies protons adjacent to bromine (δ 1.8–2.1 ppm for CHBr; δ 4.5–5.0 ppm for trifluoromethoxy group). NMR confirms quaternary carbons (δ 120–125 ppm for CFO) .
- IR : Peaks at 650–750 cm (C-Br stretch) and 1150–1250 cm (C-O-C in trifluoromethoxy) .
- GC-MS : Molecular ion peak at m/z 269 (M) and fragmentation patterns (e.g., loss of Br at m/z 190) .
Advanced
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates isotopic patterns (e.g., ). X-ray crystallography resolves crystal packing and bond angles, critical for studying solid-state reactivity . Hyphenated techniques like LC-NMR/MS enable real-time monitoring of degradation products during stability studies .
What strategies mitigate competing side reactions during synthesis?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, reducing elimination byproducts. For bromination, non-coordinating solvents (CCl) prevent ligand interference .
- Catalytic Additives : Tetrabutylammonium iodide (TBAI) accelerates bromide displacement via a "halogen exchange" mechanism .
- Temperature Gradients : Stepwise heating (e.g., 0°C → 25°C → 50°C) minimizes thermal decomposition of the trifluoromethoxy group .
How does the trifluoromethoxy group influence biological activity and pharmacokinetics?
Advanced
The -OCF group enhances metabolic stability by resisting cytochrome P450 oxidation. Its strong electron-withdrawing effect increases binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors). In antimalarial studies, derivatives with this group showed 50% inhibitory concentration (IC) values <1 μM against Plasmodium falciparum . Molecular docking simulations reveal hydrogen-bonding interactions with target proteins (e.g., dihydrofolate reductase) .
What analytical techniques assess purity, and how are they validated?
Q. Basic
Q. Advanced
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (critical for asymmetric synthesis) .
- ICP-MS : Detects trace metal contaminants (e.g., Pd <1 ppm) from catalytic reactions .
How is computational chemistry applied to study its reactivity?
Q. Advanced
- DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., Fukui indices identify nucleophilic sites) .
- MD Simulations : Model solvation effects on reaction kinetics (e.g., DCM vs. THF) .
- QSPR Models : Correlate substituent effects (e.g., -CFO vs. -OCH) with biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
